molecular formula C8H6F2O3 B454691 3-(Difluoromethoxy)benzoic acid CAS No. 4837-19-8

3-(Difluoromethoxy)benzoic acid

Cat. No.: B454691
CAS No.: 4837-19-8
M. Wt: 188.13g/mol
InChI Key: OKKDGIXOKWOMRD-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H6F2O3. It is characterized by the presence of a benzoic acid core substituted with a difluoromethoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-(Difluoromethoxy)benzoic acid involves the alkylation of 3-nitro-4-hydroxybenzoic acid ester, followed by reduction, diazotization, hydrolysis, and further alkylation . The process typically includes the following steps:

    Alkylation: The starting material, 3-nitro-4-hydroxybenzoic acid ester, undergoes alkylation to introduce the difluoromethoxy group.

    Reduction: The nitro group is reduced to an amine.

    Diazotization: The amine is converted to a diazonium salt.

    Hydrolysis: The diazonium salt is hydrolyzed to form the corresponding phenol.

    Alkylation: The phenol is alkylated to introduce the cyclopropyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but optimized for large-scale production. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring .

Scientific Research Applications

3-(Difluoromethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-inflammatory properties, the compound inhibits the activity of certain enzymes and signaling pathways involved in inflammation. This inhibition reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid
  • 3-(Methoxy)benzoic acid

Comparison

Compared to similar compounds, 3-(Difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. For example, the difluoromethoxy group can influence the compound’s reactivity, solubility, and biological activity. This makes this compound particularly valuable in specific applications where these properties are desired .

Biological Activity

3-(Difluoromethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of a difluoromethoxy group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C8H6F2O3
  • Molecular Weight : 192.13 g/mol
  • Structure : The difluoromethoxy group enhances the compound's lipophilicity and reactivity, influencing its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:

  • Anti-inflammatory Activity : Research indicates that this compound inhibits enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This is crucial for conditions like asthma and chronic obstructive pulmonary disease (COPD) where inflammation plays a key role.
  • Anticancer Properties : Studies have shown that derivatives of benzoic acid can induce apoptosis in cancer cells. The difluoromethoxy group may enhance this effect by altering the compound's interaction with cellular targets involved in cell cycle regulation and apoptosis .

In Vitro Studies

A study conducted on various benzoic acid derivatives, including this compound, revealed significant activation of proteasomal and lysosomal pathways in human fibroblasts. The compound exhibited a notable increase in the activity of cathepsins B and L, which are critical for protein degradation .

CompoundCathepsin B Activity (%)Cathepsin L Activity (%)
This compound467.3 ± 3.9Not specified
3-Chloro-4-methoxybenzoic acidSignificantSignificant

In Vivo Studies

In animal models, particularly studies involving pulmonary fibrosis, this compound demonstrated efficacy in reducing lung inflammation and fibrosis markers. Treatment led to decreased expression of α-SMA (alpha-smooth muscle actin), hydroxyproline, and total collagen levels in lung tissues, suggesting its potential as a therapeutic agent for fibrotic diseases .

Comparative Analysis with Similar Compounds

The unique difluoromethoxy group distinguishes this compound from other benzoic acid derivatives:

Compound NameStructural FeaturesBiological Activity
4-(Difluoromethoxy)benzoic acidDifluoromethoxy at position 4Moderate anti-inflammatory
3-(Trifluoromethoxy)benzoic acidTrifluoromethoxy groupPotential anticancer effects
3-(Methoxy)benzoic acidMethoxy group insteadLower bioactivity compared to difluoro derivatives

Properties

IUPAC Name

3-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDGIXOKWOMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357078
Record name 3-(Difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-19-8
Record name 3-(Difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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